

# In-Depth Technical Guide: Methyl 5-amino-2-fluorobenzoate Analogs and Derivatives

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## Compound of Interest

Compound Name: **Methyl 5-amino-2-fluorobenzoate**

Cat. No.: **B1317051**

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## Introduction

**Methyl 5-amino-2-fluorobenzoate** is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an activating amino group and a deactivating but metabolically stabilizing fluorine atom, provides a valuable starting point for the design of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs and derivatives of **methyl 5-amino-2-fluorobenzoate**, with a focus on their potential as kinase inhibitors and anticancer agents. Detailed experimental protocols and insights into relevant signaling pathways are provided to support further research and development in this area.

## Core Structure and Physicochemical Properties

**Methyl 5-amino-2-fluorobenzoate** possesses the following key structural and chemical features:

Property	Value	Reference
CAS Number	56741-34-5	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO <sub>2</sub>	
Molecular Weight	169.15 g/mol	
Appearance	Solid	
SMILES	O=C(OC)C1=CC(N)=CC=C1F	
InChI Key	ILVPFTMKCHREDJ-UHFFFAOYSA-N	

## Synthesis of Analogs and Derivatives

The primary amino group of **methyl 5-amino-2-fluorobenzoate** serves as a key handle for synthetic elaboration. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas and thioureas.

## Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group of **methyl 5-amino-2-fluorobenzoate** using an acyl chloride.

Materials:

- **Methyl 5-amino-2-fluorobenzoate**
- Anhydrous Dichloromethane (DCM)
- Pyridine or Triethylamine (TEA)
- Desired Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride)
- Saturated aqueous Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Water

- Brine
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel for column chromatography
- Ethyl acetate and Hexanes for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add **methyl 5-amino-2-fluorobenzoate** (1.0 equivalent).
- Dissolve the starting material in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
- Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- Transfer the mixture to a separatory funnel and extract the product into the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter off the drying agent and concentrate the organic layer under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2]

## Workflow for N-Acylation:



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*General workflow for the N-acylation of **methyl 5-amino-2-fluorobenzoate**.*

## Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the **methyl 5-amino-2-fluorobenzoate** scaffold have been investigated for a range of biological activities, most notably as inhibitors of protein kinases involved in cancer cell signaling.

## Kinase Inhibitory Activity

The aminobenzoate scaffold has been identified as a potential pharmacophore for targeting the ATP-binding site of various kinases, including Phosphoinositide 3-kinases (PI3Ks).<sup>[3][4][5]</sup> The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

### Structure-Activity Relationship (SAR) for PI3K Inhibition:

While specific SAR data for **methyl 5-amino-2-fluorobenzoate** derivatives as PI3K inhibitors is not extensively published, general principles for related scaffolds can be extrapolated:

- **N-Acyl/Sulfonyl Group:** The nature of the substituent on the amino group is crucial for activity. Bulky and hydrophobic groups can enhance binding to the hydrophobic regions of the ATP-binding pocket.
- **Fluorine Substitution:** The 2-fluoro substituent can influence the pKa of the amino group and participate in hydrogen bonding interactions with the kinase hinge region, thereby modulating binding affinity and selectivity.

- Ester Group: The methyl ester can be a site for metabolic modification. Conversion to the corresponding carboxylic acid or amide can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

## Anticancer Activity

The antiproliferative effects of aminobenzoate derivatives are often linked to their kinase inhibitory activity. By blocking key signaling pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

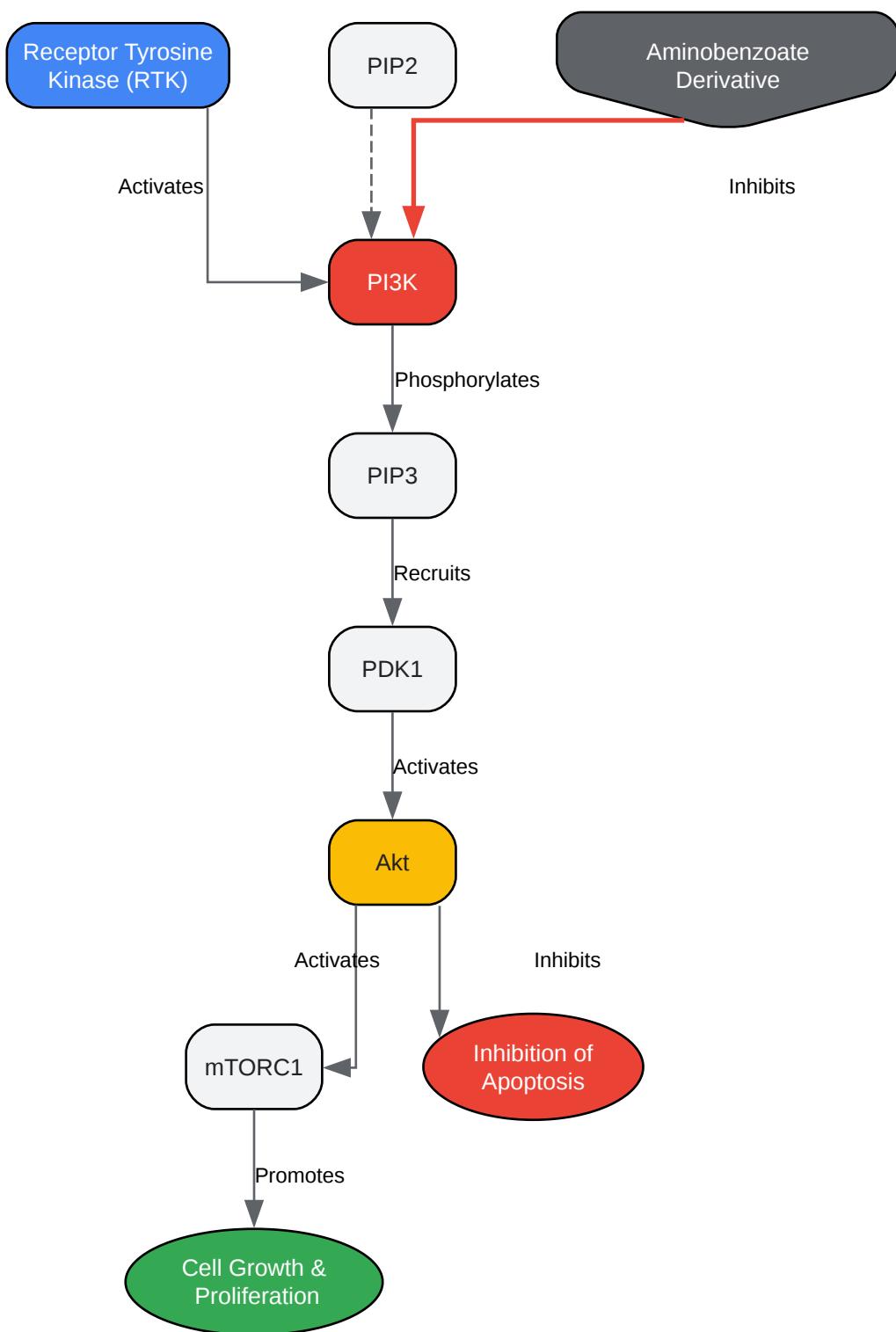
Quantitative Data for Related Anticancer Agents:

The following table summarizes the cytotoxic activity of some heterocyclic compounds with scaffolds related to potential derivatives of **methyl 5-amino-2-fluorobenzoate**. This data provides a benchmark for the potential potency of this class of compounds.

Compound Class	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
2- Aminodihydroquinolin e analog (5f)	MDA-MB-231 (Breast)	~2	[6]
2- Aminodihydroquinolin e analog (5h)	MDA-MB-231 (Breast)	~2	[6]
Thiazolo[4,5- d]pyrimidine (3b)	A375 (Melanoma)	>5000	[7]
Thiazolo[4,5- d]pyrimidine (3b)	C32 (Melanoma)	>5000	[7]
Thiazolo[4,5- d]pyrimidine (3b)	DU145 (Prostate)	125	[7]
Thiazolo[4,5- d]pyrimidine (3b)	MCF-7 (Breast)	250	[7]
Aminobenzylnaphthol (MMZ-45AA)	BxPC-3 (Pancreatic)	13.26	[8]
Aminobenzylnaphthol (MMZ-140C)	HT-29 (Colon)	11.55	[8]

## Signaling Pathways

The primary signaling pathway implicated in the anticancer activity of many aminobenzoate-related kinase inhibitors is the PI3K/Akt/mTOR pathway.



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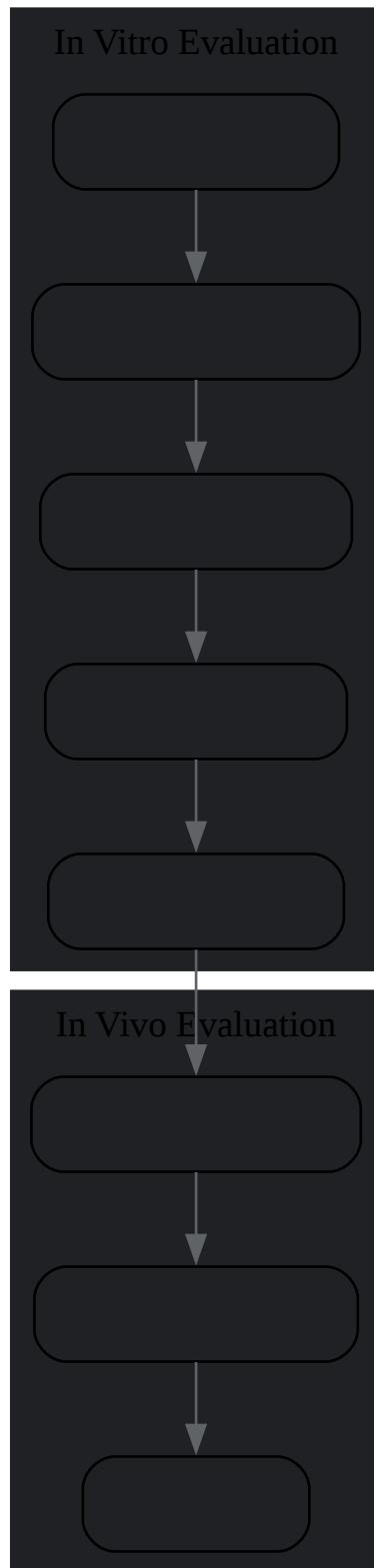
*The PI3K/Akt/mTOR signaling pathway and the point of inhibition by aminobenzoate derivatives.*

**Mechanism of Action:**

- Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K.
- PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
- PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt, to the cell membrane.
- This co-localization facilitates the activation of Akt by PDK1.
- Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, leading to increased cell growth and proliferation, and the inhibition of pro-apoptotic proteins.
- Analogs of **methyl 5-amino-2-fluorobenzoate** can act as competitive inhibitors at the ATP-binding site of PI3K, thereby blocking the entire downstream signaling cascade.

## Experimental Workflow for Biological Evaluation

A typical workflow for the preclinical evaluation of novel **methyl 5-amino-2-fluorobenzoate** derivatives as anticancer agents is outlined below.



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*Experimental workflow for the evaluation of anticancer drug candidates.*

## Conclusion

**Methyl 5-amino-2-fluorobenzoate** represents a promising scaffold for the development of novel kinase inhibitors with potential applications in oncology. The synthetic accessibility of its amino group allows for the creation of diverse chemical libraries. Further exploration of the structure-activity relationships, particularly focusing on modifications that enhance potency and selectivity for specific kinase targets, is warranted. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the advancement of research in this exciting area of drug discovery.

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